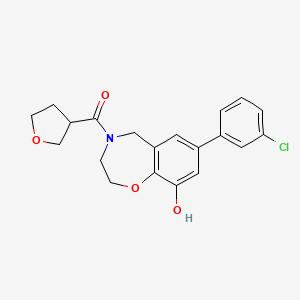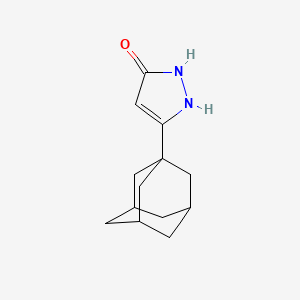![molecular formula C21H37N5O2 B5500212 1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5500212.png)
1'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader class of chemicals that include pyrazole and piperidine derivatives. These compounds are synthesized and studied for various applications, mostly in medicinal chemistry due to their unique structural features and potential biological activities.
Synthesis Analysis
The synthesis of similar pyrazole derivatives typically involves multi-step chemical reactions starting from basic building blocks like pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate. The synthesis process can include steps like N-[11C]methylation, esterification, and intramolecular Claisen type reactions, leading to the formation of complex structures with high specificity (Xiaohong Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through techniques like NMR, mass spectra, FT-IR, and UV–Visible spectroscopy, alongside X-ray crystallography. These methods provide detailed insights into the compound’s structural features, such as dihedral angles and molecular conformations (K. Kumara et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including Suzuki−Miyaura reactions, amidation, and cyclocondensation reactions. Their reactivity is influenced by their specific functional groups and molecular structure. For example, the presence of methoxy and ethyl groups can affect the compound's nucleophilicity and electrophilicity, leading to different chemical behaviors and products (T. Ikemoto et al., 2005).
科学的研究の応用
Synthesis of Novel PET Agents
- Research conducted by Wang et al. (2018) involved the synthesis of related pyrazole carboxamide derivatives as potential PET (Positron Emission Tomography) agents for imaging of IRAK4 enzyme in neuroinflammation. This indicates the utility of similar compounds in the development of diagnostic tools for neurological conditions (Wang et al., 2018).
Potential Anticancer Applications
- Studies by Bu et al. (2002) and Deady et al. (2003) synthesized and evaluated the cytotoxicity of derivatives of pyrazoloacridine and benzo[b][1,6]naphthyridine, indicating the relevance of these compounds in developing potential anticancer agents (Bu et al., 2002); (Deady et al., 2003).
Chemical Synthesis and Characterization
- Research by Hassan et al. (2014, 2015) on the synthesis and characterization of various pyrazole and pyrazolo[1,5-a]pyrimidine derivatives showcases the diverse chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Hassan et al., 2014); (Hassan et al., 2015).
Applications in Organic Chemistry
- Research by Takács et al. (2014) on alkoxycarbonylpiperidines as N-nucleophiles in palladium-catalyzed aminocarbonylation highlights the role of similar compounds in complex chemical reactions, relevant to the field of organic synthesis (Takács et al., 2014).
X-ray Powder Diffraction Data
- A study by Wang et al. (2017) provided X-ray powder diffraction data for a structurally related compound, showcasing the importance of such data in understanding the crystalline properties of these compounds (Wang et al., 2017).
将来の方向性
特性
IUPAC Name |
1-[1-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N5O2/c1-4-26-16-19(17(2)23-26)14-24-11-7-20(8-12-24)25-10-5-6-18(15-25)21(27)22-9-13-28-3/h16,18,20H,4-15H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCNWWDJVUYQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)CN2CCC(CC2)N3CCCC(C3)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)
![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)
![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5500151.png)
![2-[4-(2-furylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5500152.png)
![2-(4-fluorophenyl)-2-hydroxy-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B5500154.png)


![2-ethyl-3,7-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5500183.png)

![N,N-dimethyl-7-pentanoyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5500191.png)

![5-[2-(2-naphthylsulfonyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5500225.png)
![3-allyl-5-{2-[3-(4-chlorophenoxy)propoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5500233.png)